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µ-conotoxin-GIIIB -

µ-conotoxin-GIIIB

Catalog Number: EVT-242281
CAS Number:
Molecular Formula: C101H175N39O30S7
Molecular Weight: 2640.26 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.
Source

The primary source of µ-conotoxin-GIIIB is the venom of cone snails, which are marine gastropods known for their complex venoms that contain a variety of bioactive peptides. These peptides are synthesized in the venom glands of the snails and are used to immobilize prey through their neurotoxic effects. The specific isolation and characterization of µ-conotoxin-GIIIB have been documented in various studies that focus on its synthesis and biological activity .

Classification

µ-Conotoxin-GIIIB belongs to a class of peptides known as conotoxins, which are further categorized based on their target receptors and structural characteristics. It is classified as a type of μ-conotoxin, which specifically interacts with voltage-gated sodium channels, inhibiting their function by binding to specific sites on the channel proteins .

Synthesis Analysis

Methods

The synthesis of µ-conotoxin-GIIIB typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of peptide chains while controlling the formation of disulfide bonds that are crucial for the peptide's structural integrity. The synthesis process can be divided into two main phases: linear peptide synthesis and oxidative folding.

Technical Details

  1. Linear Peptide Synthesis: The initial phase involves constructing a linear precursor peptide using SPPS methods. The amino acid sequence is assembled on a solid support, where each amino acid is added sequentially.
  2. Oxidative Folding: Following synthesis, the linear peptide undergoes oxidative folding to form the correct disulfide bonds. This process often requires specific conditions to promote correct folding and minimize misfolding or incorrect disulfide bond formation. The optimal conditions include adjusting peptide concentration and using redox reagents to facilitate thiol-disulfide exchange reactions .
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure

µ-Conotoxin-GIIIB consists of 22 amino acid residues arranged in a specific three-dimensional structure stabilized by three disulfide bonds. The arrangement of these bonds is critical for its biological activity, allowing it to maintain a stable conformation that effectively interacts with sodium channels.

Data

The three-dimensional structure has been elucidated through techniques such as nuclear magnetic resonance spectroscopy, revealing key features such as helical regions and loops that contribute to its binding affinity .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving µ-conotoxin-GIIIB is its binding to voltage-gated sodium channels, which inhibits ion flow through these channels. This blockade can lead to paralysis or death in prey organisms.

Technical Details

The interaction between µ-conotoxin-GIIIB and sodium channels involves specific amino acid residues within the toxin that engage with the channel's binding site. Kinetic studies have shown that this interaction is characterized by rapid binding kinetics, resulting in effective channel inhibition .

Mechanism of Action

Process

The mechanism of action for µ-conotoxin-GIIIB involves its binding to the extracellular region of voltage-gated sodium channels, specifically targeting the channel's pore region. Upon binding, it stabilizes the channel in an inactive state, preventing sodium ions from passing through.

Data

Research indicates that µ-conotoxin-GIIIB exhibits high selectivity for certain sodium channel subtypes, which is crucial for its effectiveness as a neurotoxin . It has been shown to affect cellular processes such as apoptosis and DNA repair mechanisms in treated cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,500 Da.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • Disulfide Bonds: Three critical disulfide bonds provide structural stability.
  • pKa Values: Relevant pKa values are associated with the ionizable side chains within the peptide, influencing its charge at physiological pH.

Relevant analyses have shown that modifications to these properties can significantly impact the biological activity of µ-conotoxin-GIIIB .

Applications

µ-Conotoxin-GIIIB has several scientific applications:

  • Neuroscience Research: It serves as a valuable tool for studying ion channel function and pharmacology.
  • Pain Management: Due to its ability to block sodium channels, it holds potential for developing new analgesics.
  • Toxicology Studies: Understanding its mechanism can aid in assessing risks associated with cone snail venom exposure.
Phylogenetic Origin and Discovery of µ-Conotoxin GIIIB

Biological Source: Isolation from Conus geographus Venom

µ-Conotoxin GIIIB (µ-CTX GIIIB) is a 22-amino acid neurotoxic peptide originally isolated from the venom of the piscivorous marine snail Conus geographus (Geography cone). This species inhabits tropical Indo-Pacific reefs and employs a sophisticated venom delivery system to immobilize fish prey through rapid neuromuscular paralysis [2] [4]. The venom of C. geographus contains a complex mixture of >100 biologically active peptides, with µ-conotoxins representing a critical component of its "motor cabal"—a synergistic suite of toxins that disrupts neuromuscular transmission [1] [3].

The primary structure of µ-CTX GIIIB (Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH₂) features three disulfide bonds (Cys³-Cys¹⁵, Cys⁴-Cys²⁰, Cys¹⁰-Cys²¹) and unusual post-translational modifications, including three hydroxyproline (Hyp) residues [8] [10]. Its solution structure, resolved by NMR spectroscopy, reveals a compact fold comprising a distorted 310-helix (residues 5–11) and a small β-hairpin (residues 12–16), stabilized by the disulfide core. This architecture creates a cationic surface with eight positively charged residues (Arg/Lys) radially oriented for interaction with sodium channels [10].

Table 1: Structural Characteristics of µ-Conotoxin GIIIB

PropertyDetail
Amino Acid SequenceRDCCT⁵HOHORK¹⁰CKDKR⁵CKHMK²⁰CCA-NH₂ (Hyp = O)
Disulfide BondsCys³-Cys¹⁵, Cys⁴-Cys²⁰, Cys¹⁰-Cys²¹
Molecular Weight2640.26 Da
Secondary StructureDistorted 310-helix (residues 5–11), β-hairpin (residues 12–16)
Key ResiduesLys/Arg-rich cationic surface; Hydroxyproline at positions 6,7,16
Structural MotifModified CSαβ fold (similar to scorpion toxins/insect defensins)

Historical Context of µ-Conotoxin Discovery in Conus Taxonomy

µ-CTX GIIIB belongs to the M-superfamily of conotoxins, characterized by a conserved cysteine framework (CC-C-C-CC) and signal peptide sequence [1] [9]. The M-superfamily is subdivided into five branches (M-1 to M-5), with µ-conotoxins classified as "Maxi-M" peptides (≥22 residues) within the M-4/M-5 branches [1] [4]. Unlike Mini-M branches (M-1–M-3), Maxi-M peptides exhibit defined biological targets: µ-conotoxins block voltage-gated sodium (Naᵥ) channels, κM-conotoxins inhibit potassium channels, and ψ-conotoxins target nicotinic acetylcholine receptors [1].

The discovery of µ-conotoxins in the 1970s–1980s coincided with pioneering work by Dr. Baldomero Olivera and colleagues, who established Conus taxonomy-linked venom pharmacology. µ-CTX GIIIB was first purified alongside analogues GIIIA and GIIIC from C. geographus venom using chromatographic techniques [3] [5]. Its identification demonstrated the "somatic diversification" strategy of cone snails: Multiple µ-conotoxin isoforms are encoded by distinct genes within a single species, enabling fine-tuned receptor targeting [8].

Initial Pharmacological Characterization in Early Electrophysiological Studies

Initial electrophysiological studies in the 1980s revealed that µ-CTX GIIIB selectively blocks skeletal muscle voltage-gated sodium channels (Naᵥ1.4) without affecting neuronal (Naᵥ1.1–Naᵥ1.3) or cardiac (Naᵥ1.5) isoforms [3] [5]. Cruz et al. (1985) demonstrated that nanomolar concentrations (IC₅₀ ≈ 20 nM) completely inhibited compound muscle action potentials in nerve-muscle preparations, while endplate potentials remained intact—indicating direct sarcolemmal Naᵥ1.4 blockade [3] [6].

Mechanistically, µ-CTX GIIIB competitively binds to neurotoxin Site 1 in the outer vestibule of Naᵥ channels, physically occluding the pore like tetrodotoxin (TTX) but with distinct isoform selectivity [4] [5]. Key findings from early structure-activity studies include:

  • Charge-Dependent Binding: The cationic Arg/Lys residues electrostatically interact with anionic residues (Asp/Glu) in the domain II S5-P linker of Naᵥ1.4 [8]. Mutagenesis showed Asp762 and Glu765 in rat Naᵥ1.4 are critical for high-affinity binding.
  • Isoform Specificity Determinants: Chimeric channel studies identified the S5-P linker in domain II as the primary molecular determinant for Naᵥ1.4 selectivity [4] [8]. Substitutions like D762R or E765K reduced affinity >100-fold.
  • Kinetic Profile: Planar lipid bilayer experiments demonstrated reversible pore occlusion with voltage-dependent binding (KD ≈100 nM at 0mV), decreasing e-fold per 34mV hyperpolarization [3] [6].

Table 2: Selectivity Profile of µ-Conotoxin GIIIB Across Naᵥ Channel Subtypes

Naᵥ SubtypeTissue DistributionTTX Sensitivityµ-CTX GIIIB Block (IC₅₀)Key Determinants
Naᵥ1.4Skeletal muscleHigh20–30 nMAsp762, Glu765 (DII S5-P linker)
Naᵥ1.5Cardiac muscleLow>20 µMArg/Sert₇₂₄, Ser728, Ser₇₃₀
Naᵥ1.1CNS neuronsHigh600–800 nMThr925, Lys928 (DII S5-P linker)
Naᵥ1.7Peripheral neuronsHigh>10 µMNon-conserved S5-P linker residues

This unique pharmacological profile established µ-CTX GIIIB as an indispensable tool for probing Naᵥ channel structure-function relationships and differentiating channel subtypes in physiological studies [4] [8]. Its discovery paved the way for developing isoform-selective sodium channel modulators.

Comprehensive Compound Listing

Properties

Product Name

µ-conotoxin-GIIIB

Molecular Formula

C101H175N39O30S7

Molecular Weight

2640.26 Da

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